

Application Note: High-Resolution NMR Characterization of Methyl 3-cyclopentyl-2- hydroxypropanoate

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Compound of Interest

Compound Name: *Methyl 3-cyclopentyl-2-hydroxypropanoate*

Cat. No.: *B13589264*

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Part 1: Executive Summary & Structural Logic

The analysis of **Methyl 3-cyclopentyl-2-hydroxypropanoate** ($C_9H_{16}O_3$) presents specific challenges due to the proximity of a chiral center (C2) to a flexible cycloalkyl ring. Standard 1D 1H NMR is often insufficient for complete assignment due to signal overlap in the aliphatic region (1.0–2.0 ppm).

This protocol utilizes a self-validating workflow combining homonuclear decoupling analysis (COSY) and heteronuclear editing (DEPT-135/HSQC) to resolve the diastereotopic β -protons and confirm the integrity of the cyclopentyl ring. Furthermore, we address the critical requirement for pharmaceutical intermediates: the determination of enantiomeric excess (ee) using Chiral Solvating Agents (CSAs).

Structural Breakout & Spin System

- Moiety A (Ester): Methyl singlet (isolated).

- Moiety B (Chiral Center): The
 - proton (H2) couples to the hydroxyl proton (in DMSO) and the two
 - protons (H3a, H3b).
- Moiety C (Linker): The
 - methylene group (C3). Crucial Note: Due to the chiral center at C2, H3a and H3b are diastereotopic. They are chemically non-equivalent and will appear as distinct multiplets (ABX or ABMX system), not a simple doublet.
- Moiety D (Ring): Cyclopentyl group.[1] The methine proton (H1') couples to the linker, while the ring methylenes form a complex envelope.

Part 2: Experimental Protocols

Protocol 1: Sample Preparation

- Solvent Selection:
 - Primary:DMSO- d_6 (99.9% D). Reasoning: DMSO minimizes exchange of the hydroxyl proton, allowing observation of the coupling (typically Hz). This validates the presence of the free alcohol.
 - Secondary: $CDCl_3$ (99.8% D). Reasoning: Better resolution of the aliphatic cyclopentyl region, though the OH peak may broaden or vanish due to exchange.
- Concentration: 10–15 mg in 0.6 mL solvent (for 500 MHz+ instruments).
- Vessel: 5mm high-precision NMR tube (camber < 3 μ m) to prevent shimming artifacts in the crowded aliphatic region.

Protocol 2: Acquisition Parameters

To ensure data integrity suitable for regulatory filing (IND/NDA support):

| Experiment | Pulse Sequence | Key Parameter | Purpose |
|----------------------------------|----------------|---------------------|--|
| ^1H 1D | zg30 | D1 = 10s | Quantitative integration (ensure relaxation of OMe). |
| ^{13}C { ^1H } | pg30 | Scans > 512 | Detection of quaternary Carbonyl signal (~175 ppm). |
| COSY | cosygpppqf | 2048 x 256 | Tracing the H2 → H3a/b → H1' spin system. |
| HSQC | hsqcetgp | Multiplicity-edited | Distinguish CH/CH ₃ (positive) from CH ₂ (negative). |
| HMBC | hmbcgpplndqf | J_long = 8 Hz | Linking OMe to Carbonyl; H2 to Ring Carbons. |

Part 3: Data Analysis & Interpretation[2]

Predicted ^1H NMR Assignment (500 MHz, DMSO-d₆)

Note: Chemical shifts are estimates based on additivity rules and structural analogs (e.g., methyl lactate, cyclopentylacetic acid).

| Position | Type | δ (ppm) | Multiplicity | Integral | J-Coupling (Hz) | Structural Insight |
|----------|------------------|----------------|--------------|----------|-----------------|---------------------------------------|
| OH | Alcohol | 5.35 | d | 1H | | Disappears in D ₂ O shake. |
| H-2 | -CH | 4.15 | ddd | 1H | | Deshielded by O and C=O. |
| OMe | Ester | 3.65 | s | 3H | - | Diagnostic singlet. |
| H-3a | -CH ₂ | 1.75 | ddd | 1H | | Diastereotopic Proton A. |
| H-3b | -CH ₂ | 1.60 | ddd | 1H | | Diastereotopic Proton B. |
| H-1' | Ring CH | 1.95 | m | 1H | - | Bridgehead methine. |
| Ring | CH ₂ | 1.4-1.1 | m | 8H | - | Cyclopentyl envelope. |

The Diastereotopic Trap

A common error is misidentifying the

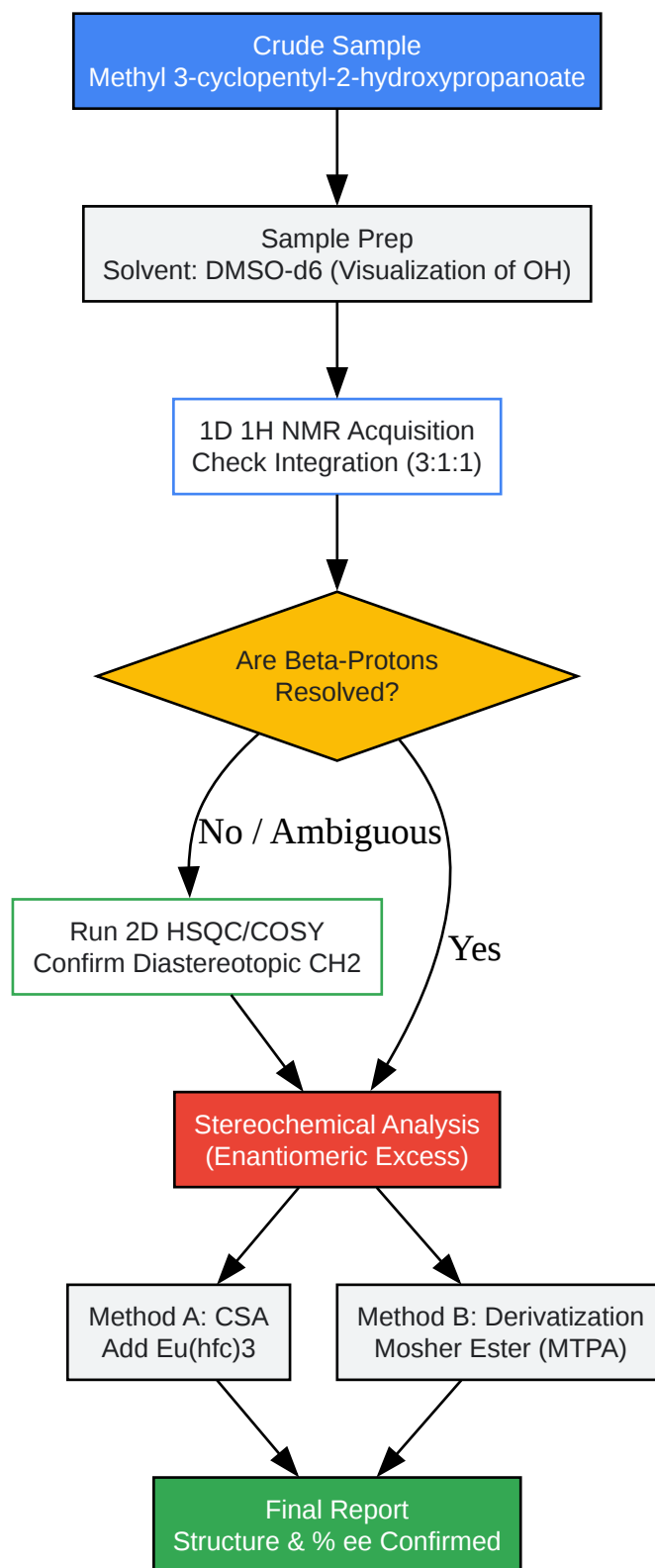
-protons (H3a/H3b) as a simple doublet or triplet. Because C2 is chiral, the two protons on C3 "see" different environments.

- Observation: You will see two distinct multiplets (often complex due to coupling with H2 and H1').

- Validation: An HSQC experiment will show two proton correlations attached to the same carbon signal at ~40 ppm. This confirms they are a methylene pair, not impurities.

Workflow Visualization

The following diagram illustrates the logical flow for complete structural validation, including the decision matrix for chiral analysis.



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Caption: Logical workflow for structural and stereochemical validation of chiral

-hydroxy esters.

Part 4: Advanced Protocol – Enantiomeric Excess Determination

For drug development, confirming the ratio of R and S enantiomers is mandatory. Since the pure compound is an enantiomeric pair in an achiral environment, standard NMR cannot distinguish them.

Method: Chiral Solvating Agent (CSA) with $\text{Eu}(\text{hfc})_3$

Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] is the reagent of choice. It complexes with the ester carbonyl and hydroxyl group, inducing differential chemical shifts (

) for the enantiomers.

- Baseline Scan: Acquire a standard ^1H spectrum of the sample (~10 mg) in CDCl_3 .
- Titration: Add 0.2 equivalents of $\text{Eu}(\text{hfc})_3$. Shake well.
- Observation: Focus on the Methoxy singlet (OMe). It is usually the sharpest signal and will split into two singlets (one for R, one for S) if the sample is scalemic (not enantiopure).
- Calculation:

[2]

- Optimization: If separation is poor, increase CSA to 0.5 equivalents or lower temperature to 273 K to slow exchange rates.

Part 5: Troubleshooting & Quality Control

| Symptom | Probable Cause | Corrective Action |
|------------------------------|---|---|
| Missing OH Peak | Chemical exchange with water in solvent. | Dry sample; use fresh ampoule of DMSO-d ₆ ; run at lower temp (280K). |
| Broad Aliphatic Peaks | Ring inversion dynamics or poor shimming. | Check shimming on the solvent lock. If dynamic, heat to 320K to coalesce conformers. |
| Extra Doublets in OMe Region | Transesterification or hydrolysis. | Check for MeOH signal (~3.17 ppm in CDCl ₃) or free acid. |
| H3a/H3b Overlap | Accidental magnetic equivalence. | Switch solvent from CDCl ₃ to C ₆ D ₆ (Benzene-d ₆). The aromatic ring current often shifts protons distinctively. |

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